molecular formula C8H9FN2O2 B15361800 Methyl 3-amino-5-fluoro-6-methylpicolinate

Methyl 3-amino-5-fluoro-6-methylpicolinate

Cat. No.: B15361800
M. Wt: 184.17 g/mol
InChI Key: WELYUCYYSWPESU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoro-6-methylpicolinate is a chemical compound with the molecular formula C7H7FN2O2 It is a derivative of picolinic acid, featuring an amino group, a fluorine atom, and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-fluoro-6-methylpicolinate typically involves the following steps:

  • Starting Material: The synthesis begins with 3-fluoropicolinic acid as the starting material.

  • Amination: The fluorine atom on the pyridine ring is replaced with an amino group through a nucleophilic substitution reaction.

  • Methylation: The amino group is then methylated to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to increase yield and purity. The process is carried out under specific temperature and pressure conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-fluoro-6-methylpicolinate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Various functionalized derivatives

Scientific Research Applications

Methyl 3-amino-5-fluoro-6-methylpicolinate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Methyl 3-amino-5-fluoro-6-methylpicolinate is similar to other picolinic acid derivatives, such as Methyl 3-amino-5-fluoropicolinate and Methyl 3-amino-6-methylpicolinate. its unique combination of functional groups gives it distinct chemical and biological properties. For example, the presence of both a fluorine atom and a methyl group on the pyridine ring can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • Methyl 3-amino-5-fluoropicolinate

  • Methyl 3-amino-6-methylpicolinate

  • Methyl 3-amino-5-chloropicolinate

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 3-amino-5-fluoro-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-4-5(9)3-6(10)7(11-4)8(12)13-2/h3H,10H2,1-2H3

InChI Key

WELYUCYYSWPESU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C(=O)OC)N)F

Origin of Product

United States

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